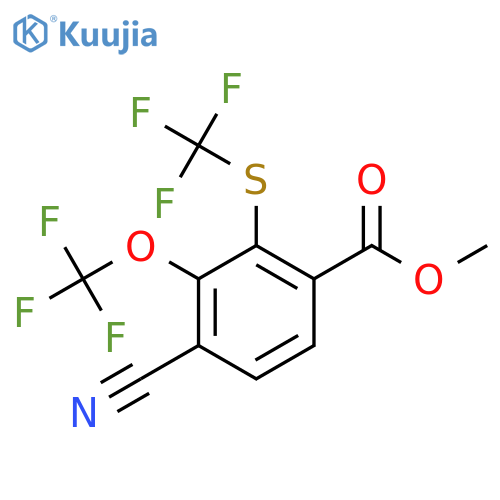Cas no 1807249-56-4 (Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate)

1807249-56-4 structure
商品名:Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate
CAS番号:1807249-56-4
MF:C11H5F6NO3S
メガワット:345.217722654343
CID:4951284
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate
-
- インチ: 1S/C11H5F6NO3S/c1-20-9(19)6-3-2-5(4-18)7(21-10(12,13)14)8(6)22-11(15,16)17/h2-3H,1H3
- InChIKey: GIDNLBSWSLFIDW-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C(=C(C#N)C=CC=1C(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 457
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 84.6
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013268-1g |
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate |
1807249-56-4 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
1807249-56-4 (Methyl 4-cyano-3-trifluoromethoxy-2-(trifluoromethylthio)benzoate) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
